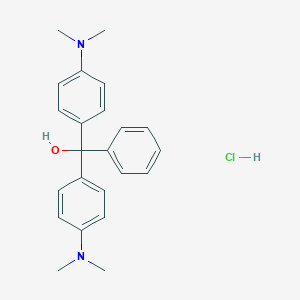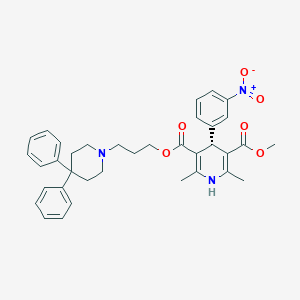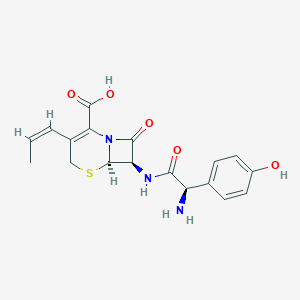
Brisoral
Overview
Description
Brisoral is a synthetic compound that is used in laboratory experiments to study the biochemical and physiological effects of certain compounds on living organisms. It is an artificial molecule that has been designed to mimic the structure and properties of natural compounds found in living organisms. The compound is composed of two parts, a base and an acid. The base is a branched-chain alkyl group, while the acid is a carboxylic acid. This compound has several advantages over other compounds used in laboratory experiments, including its stability, its low toxicity, and its ability to be easily synthesized. In addition, this compound has been found to have a wide range of biochemical and physiological effects on living organisms, making it a useful tool for researchers.
Scientific Research Applications
Vegetation Canopy Architecture
Hyperspectral BRDF data, related to Brisoral, is used to derive vegetation canopy architecture parameters such as leaf area index. This is because multiple scattering effects and canopy geometry are significant factors in regulating BRDF effects (Sandmeier et al., 1998).
Radioactive Ion Beam Facility
The BRISOL facility is a notable application in the field of physics. It's a radioactive ion beam facility that produces radioactive nuclei and isotopes for scientific research, expanding the horizons of experimental physics and related studies (Tang et al., 2016).
Ionization Efficiency Improvement
The FEBIAD ion source developed for BRISOL significantly improves ionization efficiency for alkali metals. This dual ionization approach, combining surface and FEBIAD ionization modes, is a significant advancement in ion source technology (Bing et al., 2020).
Land Cover Classification and Monitoring
Shape vectors derived from BRDF, associated with this compound, have shown good representativeness compared to the original BRDF. This technology can be applied for land cover classification, environmental monitoring in mining areas, and adjustments by NDVI (Yang et al., 2022).
UAS-based Multispectral Imaging Datasets
this compound-related technologies are utilized in semi-empirical spectral normalization methodologies for unmanned aerial systems (UAS). This is particularly useful for datasets of bare soils, accounting for the effects of the bidirectional reflectance distribution function (BRDF) (Crucil et al., 2022).
Reflectance Anisotropy Characterization
In ecological research, the characterization of reflectance anisotropy of background soil in open-canopy plantations is facilitated by UAV-based multiangular images. This aids in canopy radiative transfer modeling and validation, which is essential for ecological and environmental studies (Li et al., 2021).
Mechanism of Action
Target of Action
Z-Cefprozil, also known as Brisoral or (Z)-Cefprozil, is a cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .
Mode of Action
Z-Cefprozil operates as a beta-lactam antibiotic , similar to penicillins . It binds to the PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the construction of the bacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Z-Cefprozil is the peptidoglycan synthesis pathway . By binding to the PBPs, Z-Cefprozil inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption prevents the formation of a complete and functional cell wall, leading to bacterial cell lysis .
Pharmacokinetics
Z-Cefprozil exhibits favorable pharmacokinetic properties. It is well absorbed, with a bioavailability of approximately 95% . The volume of distribution is 0.23 L/kg . The drug is primarily excreted in the urine, with about 60% of the dose excreted as unchanged drug . The time to peak serum concentration (Tmax) is 1-2 hours in infants and children, and 1.5 hours in adults . The elimination half-life (t1/2) is approximately 1.3-1.5 hours in healthy individuals, but can be up to 5.9 hours in individuals with kidney failure .
Result of Action
The action of Z-Cefprozil results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death . This makes it effective in treating various bacterial infections, such as pharyngitis, tonsillitis, otitis media, and uncomplicated skin infections .
Action Environment
The action of Z-Cefprozil can be influenced by environmental factors such as the presence of food. For instance, under fed conditions, the mean peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were found to be slightly lower compared to fasted conditions . The granule formulation of z-cefprozil was found to be bioequivalent to the suspension formulation under both fasted and fed conditions .
Biochemical Analysis
Biochemical Properties
Z-Cefprozil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is critical for maintaining cell wall integrity. By binding to these proteins, Z-Cefprozil disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .
Cellular Effects
Z-Cefprozil affects various types of cells, primarily targeting bacterial cells. It inhibits cell wall synthesis, which is vital for bacterial growth and survival. This inhibition leads to cell lysis and death, effectively eliminating the bacterial infection. Additionally, Z-Cefprozil can influence cell signaling pathways and gene expression in bacteria, further disrupting their cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Z-Cefprozil involves its binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains. As a result, the bacterial cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis. Z-Cefprozil’s ability to inhibit PBPs is a key factor in its antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Z-Cefprozil can vary over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that Z-Cefprozil maintains its antibacterial activity for a significant period, although prolonged exposure may lead to the development of resistance in some bacterial strains. In vitro and in vivo studies have demonstrated that Z-Cefprozil remains effective in inhibiting bacterial growth over extended periods .
Dosage Effects in Animal Models
The effects of Z-Cefprozil vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects. At higher doses, Z-Cefprozil can exhibit toxic effects, including nephrotoxicity and hepatotoxicity. Studies have shown that there is a threshold dose beyond which the risk of toxicity increases significantly .
Metabolic Pathways
Z-Cefprozil is metabolized primarily in the liver, where it undergoes hydrolysis to form inactive metabolites. The compound interacts with various enzymes, including esterases and amidases, which facilitate its breakdown. These metabolic pathways ensure that Z-Cefprozil is efficiently processed and eliminated from the body. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, Z-Cefprozil is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity and protein-binding properties, which determine its localization and accumulation in different tissues .
Subcellular Localization
Z-Cefprozil’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antimicrobial effects. The compound’s activity is directed towards the PBPs, which are located in the periplasmic space of Gram-negative bacteria and the cell wall of Gram-positive bacteria. This specific targeting ensures that Z-Cefprozil effectively disrupts bacterial cell wall synthesis, leading to cell death .
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWHQDACQUCJR-AGGBKSKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873544 | |
| Record name | (Z)-Cefprozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121412-77-9, 92665-29-7 | |
| Record name | Cefprozil anhydrous, Z-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121412779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Cefprozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFPROZIL ANHYDROUS, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5T767OA4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Z-Cefprozil monohydrate and how was it determined?
A1: Z-Cefprozil monohydrate crystallizes in the monoclinic space group P21 (#4) with specific lattice parameters: a = 11.26513(6) Å, b = 11.34004(5) Å, c = 14.72649(11) Å, and β = 90.1250(4)° []. This structure was determined using synchrotron X-ray powder diffraction data and further refined using density functional theory (DFT) calculations []. Interestingly, while an orthorhombic model initially seemed plausible, a closer examination revealed peak splitting and shoulders, indicating the true monoclinic symmetry [].
Q2: How stable is Z-Cefprozil in oral suspension and what are the degradation pathways?
A2: The stability of Z-Cefprozil in oral suspension (CEFZIL) has been investigated under stress conditions []. Elevated temperature and relative humidity were found to induce degradation through reversible-consecutive and parallel reactions []. Notably, the isomerization of Z-cefprozil to E-cefprozil is about ten times faster than the parallel degradation of individual isomers into their respective products []. This research also determined the kinetic and thermodynamic parameters (rate constants, activation energy, enthalpy, and entropy) for the degradation reactions of both isomers under various temperature and humidity conditions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





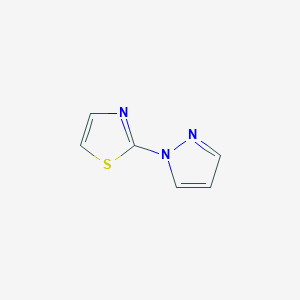

![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)
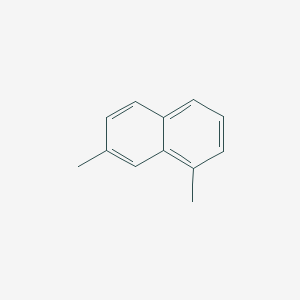
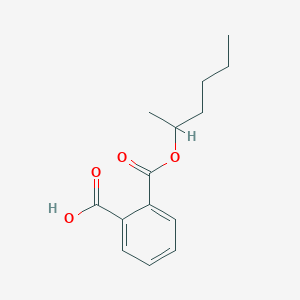
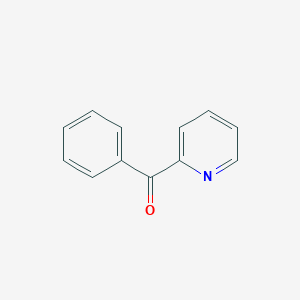
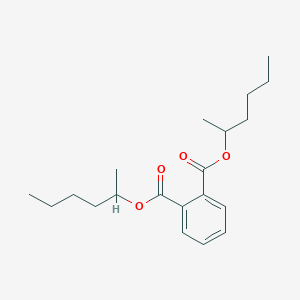

![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
